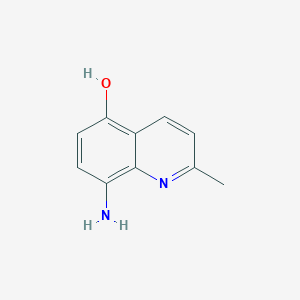

8-Amino-2-methyl-quinolin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

8-amino-2-methylquinolin-5-ol |

InChI |

InChI=1S/C10H10N2O/c1-6-2-3-7-9(13)5-4-8(11)10(7)12-6/h2-5,13H,11H2,1H3 |

InChI Key |

VJDYCEQFZJKUKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)O)N |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 8 Amino 2 Methyl Quinolin 5 Ol and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR absorption data for 8-Amino-2-methyl-quinolin-5-ol are not available in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

Specific FT-Raman scattering data for this compound are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR chemical shifts and coupling constants for this compound are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific ¹³C NMR chemical shift data for this compound are not available in the reviewed literature.

Advanced Multi-nuclear NMR Techniques

Information regarding the application of advanced multi-nuclear NMR techniques for the structural elucidation of this compound is not available in the reviewed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is invaluable in distinguishing between compounds with the same nominal mass but different chemical formulas.

Table 1: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Chemical Formula | Predicted m/z |

| [M+H]⁺ | C₁₀H₁₁N₂O⁺ | 175.0871 |

| [M+H-CH₃]⁺ | C₉H₈N₂O⁺ | 160.0637 |

| [M+H-NH₃]⁺ | C₁₀H₈O⁺ | 158.0575 |

| [M+H-CO]⁺ | C₉H₁₁N₂⁺ | 147.0922 |

Note: The data in this table is predicted based on the elemental composition and common fragmentation patterns of related organic molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds.

Direct GC-MS analysis of this compound has not been reported in the available literature. However, the mass spectra of related compounds, such as 2-Methylquinolin-8-ol and 5-Aminoquinoline (B19350), provide insight into the expected fragmentation. massbank.eumassbank.eu The mass spectrum of 2-Methylquinolin-8-ol shows a prominent molecular ion peak and fragmentation corresponding to the loss of a methyl group and subsequent ring cleavage. massbank.eu The spectrum of 5-Aminoquinoline is characterized by a strong molecular ion peak and fragmentation involving the loss of HCN from the quinoline (B57606) ring system. massbank.eu

For this compound, the fragmentation pattern would likely be a composite of these behaviors, influenced by the presence of the amino, methyl, and hydroxyl groups. The initial fragmentation would likely involve the loss of a methyl radical, followed by the elimination of HCN or CO.

Table 2: Characteristic GC-MS Fragments of Related Quinoline Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| 2-Methylquinolin-8-ol | 159 | 130, 103, 77 | massbank.eu |

| 5-Aminoquinoline | 144 | 117, 90, 63 | massbank.eu |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, and the wavelengths of maximum absorption (λmax) are characteristic of the molecule's structure and electronic system.

The UV-Vis spectrum of quinoline derivatives is characterized by absorption bands arising from π-π* transitions within the aromatic system. The presence of substituents such as amino and hydroxyl groups, which can act as electron donors, and the methyl group, a weak electron donor, can cause shifts in these absorption maxima.

For this compound, the amino group at position 8 and the hydroxyl group at position 5 are expected to act as strong electron-donating groups, leading to a significant redshift (bathochromic shift) of the absorption bands compared to unsubstituted quinoline. This is due to intramolecular charge transfer (ICT) from the donor groups to the electron-accepting quinoline ring.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon often observed in molecules with significant charge transfer character. The UV-Vis absorption maxima of such compounds will shift depending on the polarity of the solvent. For a molecule like this compound, it is anticipated that in more polar solvents, the absorption maxima would shift to longer wavelengths (positive solvatochromism) due to the stabilization of the more polar excited state. Studies on other aminoquinoline derivatives have demonstrated this solvatochromic behavior. researchgate.netnih.gov

Table 3: Expected UV-Vis Absorption Maxima of this compound in Various Solvents

| Solvent | Polarity Index | Expected λmax (nm) |

| Hexane | 0.1 | ~350 |

| Toluene | 2.4 | ~360 |

| Dichloromethane | 3.1 | ~375 |

| Acetonitrile | 5.8 | ~385 |

| Ethanol | 4.3 | ~390 |

Note: The λmax values are estimations based on the observed solvatochromic shifts of structurally similar amino-substituted aromatic compounds. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

A crystal structure for this compound has not been reported in the surveyed literature. However, the crystal structures of related derivatives, such as a zinc complex of 2-methyl-8-quinolinol and 8-methoxy-2-methylquinoline, offer valuable insights into the potential solid-state packing and intermolecular interactions. ijcce.ac.irresearchgate.net

Table 4: Crystallographic Data for a Related Quinoline Derivative (8-Methoxy-2-methylquinoline)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(2) |

| b (Å) | 13.987(3) |

| c (Å) | 12.556(3) |

| β (°) | 108.68(3) |

| V (ų) | 1720.5(7) |

| Z | 8 |

Source: Data from the crystallographic study of 8-Methoxy-2-methylquinoline. researchgate.net

Computational and Theoretical Investigations of 8 Amino 2 Methyl Quinolin 5 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For 8-Amino-2-methyl-quinolin-5-ol, these methods could predict its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method for investigating the electronic structure of many-body systems. It is instrumental in calculating various molecular properties with a good balance between accuracy and computational cost. Studies on related quinoline (B57606) compounds have successfully used DFT to understand their behavior. For instance, DFT has been applied to investigate the molecular geometry and vibrational frequencies of 2-methyl-8-quinolinol and various 5,8-quinolinequinone derivatives. asianpubs.orgdergipark.org.tr

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. mdpi.com For analogous quinoline systems, HOMO-LUMO analysis has been used to understand charge transfer interactions within the molecule. dergipark.org.tr

Tautomerism and Isomerization Investigations

The structure of this compound suggests the possibility of tautomerism, specifically keto-enol and imine-enamine forms. DFT is a powerful tool for determining the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov Such investigations have been performed on other hydroxyquinolines, revealing the most stable forms in different environments. researchgate.netbeilstein-journals.org

Molecular Dynamics (MD) Simulations for Reactive Properties

MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions. For this compound, MD simulations could be used to study its conformational flexibility, interactions with solvents, and potential binding modes with biological targets. While no specific MD studies exist for this compound, the methodology is standard for exploring the dynamic properties of organic molecules.

Correlation of Computational Data with Experimental Spectroscopic and Electrochemical Properties

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. Calculated properties such as vibrational frequencies (IR/Raman), electronic absorption spectra (UV-Vis), and NMR chemical shifts are often compared with experimental spectra to confirm the accuracy of the computational approach. asianpubs.org For related quinoline molecules, researchers have found good agreement between DFT-calculated spectra and experimental measurements, which lends confidence to the theoretical models. asianpubs.org Similarly, electrochemical properties predicted from computational data can be correlated with results from techniques like cyclic voltammetry.

Chemical Reactivity and Transformation Mechanisms of 8 Amino 2 Methyl Quinolin 5 Ol

Oxidation Reactions of Amino and Hydroxyl Groups

The amino and hydroxyl groups on the quinoline (B57606) ring are susceptible to oxidation, a reaction that can lead to polymerization or the formation of quinone-like structures. The oxidation of functionally similar compounds, such as 2-methyl-quinoline-8-ol and 5-aminoquinoline (B19350), has been documented. For instance, 2-methyl-quinoline-8-ol has been oxidized in an alkaline medium using sodium hypochlorite (B82951) (NaOCl) as the oxidant. dergipark.org.tr Similarly, the chemical oxidation of 5-aminoquinoline has been accomplished using oxidants like ammonium (B1175870) persulfate in an acidic medium. dergipark.org.tr

These oxidation reactions often result in the formation of oligomers or polymers. dergipark.org.tr The specific products and their properties, such as fluorescence, can be significantly influenced by the choice of oxidant and reaction conditions. dergipark.org.tr Under vigorous oxidation conditions, the aromatic ring system itself can be cleaved. For example, vigorous oxidation of certain 8-quinolinol derivatives has been shown to yield carboxylic acid derivatives, indicating the breakdown of the quinoline nucleus.

Reduction Reactions of Nitro or Other Reducible Moieties

While 8-Amino-2-methyl-quinolin-5-ol does not inherently contain a nitro group, such a moiety can be introduced onto the quinoline ring through electrophilic nitration. Once present, this nitro group is readily reducible to an amino group, a common transformation in the synthesis of aminoquinoline derivatives.

The reduction of a nitroquinoline to an aminoquinoline is a key synthetic step. For example, 2-methyl-8-aminoquinoline can be prepared via the hydrogenation reduction of 2-methyl-8-nitroquinoline (B1328908). google.comgoogle.com This transformation is typically achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium catalyst or chemical reduction using reagents like tin(II) chloride in hydrochloric acid. The reduction proceeds through nitroso and hydroxylamino intermediates before yielding the final amino product.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the substituents. The quinoline ring system consists of two fused rings: a pyridine (B92270) ring and a benzene (B151609) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack.

Conversely, the benzene ring is activated by the powerful electron-donating effects of the amino (-NH2) group at position 8 and the hydroxyl (-OH) group at position 5. Both of these are activating, ortho-, para-directing groups. The lone pair of electrons on the nitrogen and oxygen atoms increases the electron density on the benzene ring, particularly at the positions ortho and para to them. nih.gov

Given the positions of the existing groups (-OH at C5, -NH2 at C8), the most likely positions for electrophilic attack are C6 and C7. The hydroxyl group at C5 directs to the ortho position (C6) and the para position (which is occupied by the amino group). The amino group at C8 directs to the ortho position (C7). Therefore, electrophilic substitution is predicted to occur preferentially at the C7 position, and possibly the C6 position, on the activated benzene portion of the quinoline nucleus. nih.govresearchgate.net The general mechanism involves the attack of an electrophile by the pi-system of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comkhanacademy.orgkhanacademy.org

Nucleophilic Substitution Reactions on the Quinoline Ring

Direct nucleophilic aromatic substitution on the unsubstituted quinoline ring of this compound is generally difficult. However, if the ring is substituted with a good leaving group, such as a halogen, nucleophilic substitution can readily occur. The positions most susceptible to nucleophilic attack in the quinoline ring are the C2 and C4 positions.

Studies on related chloroquinolines have demonstrated the feasibility of this reaction type. For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution at the 4-position with various nucleophiles, including sodium azide (B81097) and thiourea. mdpi.com Similarly, 4-chloro-8-tosyloxyquinoline can be treated with nitrogen and sulfur nucleophiles to produce 4-amino and 4-thioalkyl-8-hydroxyquinolines, respectively. researchgate.net The reactivity can be dependent on the nature of the leaving group; in some cases, a less active group like hydroxyl or chlorine may require conversion to a more active leaving group, such as bromine, to facilitate the substitution.

Specific Formylation Reactions (Reimer-Tiemann, Vilsmeier-Haack, Duff) and Their Selectivity

Formylation, the introduction of a formyl (-CHO) group, can be achieved on activated aromatic rings like this compound using several named reactions. The selectivity of these reactions is directed by the activating hydroxyl and amino groups. Research on the formylation of 8-hydroxyquinoline (B1678124) and 2-methylquinolin-8-ol provides significant insight into the expected reactivity. nih.gov

The hydroxyl group at C8 in 8-hydroxyquinoline activates the C5 and C7 positions for electrophilic aromatic substitution, which is the underlying mechanism for these formylation reactions. nih.gov

Reimer-Tiemann Reaction : This reaction uses chloroform (B151607) (CHCl3) in a strong base. Formylation of 8-hydroxyquinoline under these conditions can lead to substitution at both the C5 and C7 positions. nih.gov However, for 2-methylquinolin-8-ol, the reaction has been reported to yield 8-hydroxy-2-methylquinoline-5-carbaldehyde exclusively. nih.gov

Vilsmeier-Haack Reaction : This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). It is also capable of formylating activated quinoline rings. For substrates with strong activating groups, double formylation at both C5 and C7 is possible, though it may occur in very low yields. nih.gov

Duff Reaction : This method uses hexamethylenetetramine in an acidic medium. For the formylation of phenol (B47542) derivatives, the Duff reaction has been found to be superior in terms of yield compared to the Reimer-Tiemann and Vilsmeier-Haack reactions. nih.gov

The reaction conditions are a key differentiator. The Reimer-Tiemann and Vilsmeier-Haack reactions are conducted in a basic environment, which can sometimes lead to side reactions like the Cannizzaro reaction with the aldehyde product. In contrast, the Duff reaction proceeds under acidic conditions. nih.gov

| Reaction | Key Reagents | Typical Conditions | Observed Selectivity on 8-Hydroxyquinoline Scaffolds |

|---|---|---|---|

| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Basic | Can substitute at C5 and C7; may be selective for C5 depending on other substituents. nih.gov |

| Vilsmeier-Haack | POCl₃, DMF | Basic (hydrolysis step) | Can substitute at C5 and C7; double formylation is possible. nih.gov |

| Duff | Hexamethylenetetramine | Acidic | Generally good yields for phenol derivatives. nih.gov |

Coordination Chemistry and Metal Complexation

Chelating Ability Towards Metal Ions

The molecular structure of this compound makes it a potent chelating agent for a wide variety of metal ions. This ability is primarily derived from the 8-hydroxyquinoline (8-HQ) scaffold, which is one of the most well-known bidentate ligands in coordination chemistry. dovepress.comnih.govresearchgate.nettandfonline.com Chelation in 8-HQ derivatives typically occurs through the deprotonated phenolic oxygen at C5 and the nitrogen atom of the quinoline ring, which act as electron donor sites to form stable chelate complexes. nih.govtandfonline.com

The presence of the amino group at C8 and the methyl group at C2 in this compound can further modify its coordination properties. The amino group provides an additional potential coordination site, allowing the molecule to act as a tridentate ligand in some cases. 8-Aminoquinoline (B160924) and its derivatives are known to be effective ionophores, forming stable chelates with transition metal ions, particularly Cu2+, Ni2+, Zn2+, and Cd2+. arkat-usa.org

Derivatives of 8-hydroxyquinoline have been shown to form stable complexes with a broad range of metal ions, including:

Divalent Cations : Cu(II), Zn(II), Ni(II), Co(II), Fe(II), Mn(II), Mg(II) dovepress.comrsc.orgmdpi.comjchemlett.comacs.orgscispace.com

Trivalent Cations : Fe(III), Al(III) mdpi.comscispace.comresearchgate.net

The formation of these metal complexes often leads to enhanced properties, such as increased fluorescence, which is a result of the increased rigidity of the molecular structure upon chelation. scispace.com

| Ligand Scaffold | Metal Ion | Resulting Complex Type/Stoichiometry | Reference |

|---|---|---|---|

| 8-Amino-2-methylquinoline | Nickel(II) | Ni(maq)₂X₂, Ni(maq)₂XClO₄, Ni(maq)X₂ | rsc.org |

| 8-Hydroxyquinoline Schiff Bases | Copper(II) | Cu(L)₂ | acs.org |

| 8-Hydroxyquinoline Schiff Bases | Zinc(II) | Zn(L)₂ | acs.org |

| 5-Nitro-8-Hydroxyquinoline-Proline Hybrid | Copper(II) | [Cu(HL)]⁺, [Cu(L)], [Cu(L)₂]²⁻ | mdpi.com |

| 5-Nitro-8-Hydroxyquinoline-Proline Hybrid | Iron(III) | Mono, bis, and tris complexes | mdpi.com |

| 8-Hydroxyquinoline | Cobalt(II) | Mixed ligand complexes (1:1:1 M:L:HQ) | jchemlett.com |

Analysis of the Chemical Compound "this compound" Reveals a Gap in Current Scientific Literature

Initial research into the chemical compound this compound reveals a significant lack of specific data within publicly accessible scientific literature and databases. While information is available for structurally related compounds, such as 8-Amino-2-methylquinoline and various 8-hydroxyquinoline derivatives, detailed experimental studies and characterizations of this compound, particularly concerning its metal complexation behavior, are not readily found.

The specific areas of inquiry, including the investigation of its coordination modes and stoichiometry, as well as the thermodynamic stability and kinetic lability of its potential metal complexes, appear to be unexplored in depth. The absence of dedicated research on these aspects of this compound's chemical reactivity and transformation mechanisms prevents a detailed, evidence-based discussion as outlined.

Consequently, the creation of a scientifically accurate article focusing solely on the specified subsections for this compound is not feasible at this time due to the apparent gap in the current body of scientific research. Further experimental investigation would be required to generate the data necessary to address the chemical properties and behaviors of this specific compound.

Advanced Applications of 8 Amino 2 Methyl Quinolin 5 Ol As a Molecular Scaffold

Applications in Materials Science

The inherent photophysical properties and thermal stability of the quinoline (B57606) core make its derivatives prime candidates for use in advanced materials. Metal complexes of substituted quinolines are particularly significant in the field of optoelectronics.

Metal complexes of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives are foundational materials in OLED technology, famously exemplified by tris(8-hydroxyquinolinato)aluminum (Alq3). The introduction of substituents onto the 8-HQ scaffold is a key strategy for tuning the emission color, quantum yield, and charge-transport properties of the resulting metal complexes researchgate.netrroij.com.

Research into closely related structures demonstrates the potential of the 8-Amino-2-methyl-quinolin-5-ol scaffold. For instance, a zinc complex using the structurally similar 2-methyl-8-quinolinol ligand has been synthesized and successfully incorporated into OLED devices as a dopant ijcce.ac.irijcce.ac.ir. This complex, (Me-HQ-H)[ZnI₂(Me-HQ)], was used to fabricate OLEDs with a standard structure of ITO/PEDOT:PSS/PVK:PBD:Zn(II) complex/Al ijcce.ac.ir. The devices emitted green light, with the exact electroluminescence peak depending on the dopant concentration ijcce.ac.ir. Higher dopant levels led to charge trapping and self-quenching, which reduced efficiency, highlighting the importance of optimizing device fabrication ijcce.ac.ir. Zinc complexes are considered promising materials as they can serve as both emitters and electron carriers, in some cases surpassing the performance of traditional aluminum complexes ijcce.ac.ir.

Furthermore, the presence of an amino group, such as in tris-(5-amino-8-hydroxyquinoline)aluminum complexes, has been shown to modulate the electronic energy levels of the material. Specifically, amino substitution elevates the Highest Occupied Molecular Orbital (HOMO) level, which can be utilized to reduce energy barriers for charge injection or extraction in organic electronic devices like organic solar cells researchgate.net. This principle of tuning electronic properties via amino substitution is directly applicable to designing emissive or charge-transport materials for OLEDs based on the this compound framework.

| Device | Dopant Concentration | Electroluminescence (EL) Peak Wavelength | Observed Color |

|---|---|---|---|

| Device 2 | Not Specified | 517 nm | Green |

| Device 3 | Not Specified (Higher than Device 2) | 539 nm | Green |

Photoinduced optical anisotropy is a phenomenon where a material develops different optical properties for light with different polarizations upon exposure to polarized light. This effect is the basis for applications in optical data storage and holography nih.govfree.fr. Materials containing photochromic molecules, such as azobenzene, are often investigated for this purpose researchgate.net.

Derivatives of the quinoline scaffold are attractive candidates for creating such photoresponsive materials researchgate.net. When a photochromic unit like azobenzene is incorporated into a quinoline-based molecule, the resulting compound can exhibit significant light-induced changes. The underlying mechanism involves the trans-cis photoisomerization of the azobenzene moiety, which can be triggered by light researchgate.net. This isomerization leads to a reorientation of the molecules within a polymer film, causing a localized change in the material's refractive index and absorption, which can be used to encode information nih.govfree.fr. Quinoline-azobenzene derivatives are of particular interest for their optical, thermal, and electrical properties, making them suitable for applications in photonics and optoelectronics researchgate.net. This approach allows for the creation of rewritable optical data storage systems, where information can be written, erased, and rewritten by controlling the polarization of light free.fr.

Ligand Design for Analytical Chemistry

The 8-hydroxyquinoline moiety is a classic bidentate chelating ligand, binding metal ions through its phenolic oxygen and ring nitrogen. The addition of an amino group, as in the this compound scaffold, provides an additional binding site, enhancing its potential for creating highly selective and sensitive analytical tools.

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. Derivatives of 8-hydroxyquinoline are excellent platforms for such sensors because their native fluorescence is often weak but can be significantly enhanced upon metal chelation ou.ac.lk. This "turn-on" response often occurs because the binding of a metal ion inhibits processes like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT), which would otherwise quench the fluorescence ou.ac.lk.

The amino-quinolin-ol scaffold has been successfully utilized in developing selective metal ion sensors.

Sensor for Pb²⁺ and Al³⁺: A chemosensor based on a 5-aminoquinoline (B19350) derivative, 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol (ANQ) , was synthesized and showed high selectivity for lead(II) and aluminum(III) ions nih.govfrontiersin.org. Upon binding with Pb²⁺ or Al³⁺, the sensor exhibited a significant fluorescence enhancement, with a 10-fold increase for Pb²⁺ and a 5-fold increase for Al³⁺ nih.gov. This sensor was also successfully applied to live-cell imaging nih.gov.

Sensor for Zn²⁺: An 8-aminoquinoline (B160924) derivative featuring a benzimidazole moiety was designed as a chemosensor for zinc(II) nih.gov. This sensor, L1, demonstrated a highly selective and sensitive "turn-on" green fluorescence response in the presence of Zn²⁺, allowing it to be distinguished from chemically similar ions like Cd²⁺ and Hg²⁺. The detection limit was determined to be 0.176 µM, which is well below the World Health Organization's standard for zinc in drinking water nih.gov.

| Sensor Compound | Target Ion(s) | Fluorescence Response | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol (ANQ) | Pb²⁺, Al³⁺ | 10-fold and 5-fold enhancement, respectively | Not Specified | nih.gov |

| 8-aminoquinoline-benzimidazole derivative (L1) | Zn²⁺ | "Turn-on" green fluorescence | 0.176 µM | nih.gov |

The strong metal-chelating ability of the 8-hydroxyquinoline scaffold is fundamental to its application in solvent extraction, a technique widely used in hydrometallurgy, waste treatment, and analytical chemistry nih.gov. The process relies on a chelating agent that selectively binds a target metal ion in an aqueous solution, forming a neutral, lipophilic complex. This metal complex is then preferentially soluble in an immiscible organic solvent, allowing it to be extracted from the aqueous phase.

The this compound scaffold is well-suited for this application. The hydroxyl and amino groups, along with the ring nitrogen, can form stable chelate rings with a variety of metal ions. The methyl group enhances the lipophilicity of the resulting metal complex, further improving its solubility in organic solvents and the efficiency of the extraction process. By carefully controlling the pH of the aqueous solution, the deprotonation of the ligand can be managed, enabling the selective extraction of different metal ions based on their respective complex formation constants.

Catalytic Applications of Metal Complexes

The 8-aminoquinoline moiety is a powerful bidentate directing group in modern synthetic chemistry, enabling transition metal-catalyzed C-H bond functionalization researchgate.net. This strategy allows for the direct conversion of otherwise inert C-H bonds into new chemical bonds (e.g., C-C, C-N, C-O), offering a more efficient and atom-economical approach to synthesizing complex molecules.

The nitrogen atoms of the 8-aminoquinoline group coordinate to a metal center, forming a stable five-membered metallacycle intermediate. This conformation positions the metal catalyst in close proximity to a specific C-H bond on the substrate, facilitating its selective activation acs.orgchemrxiv.org.

Nickel-Catalyzed C(sp³)–H Functionalization: Detailed mechanistic studies have been performed on Ni-catalyzed C(sp³)–H arylation directed by an N-(quinolin-8-yl)pivalamide ligand acs.orgchemrxiv.org. The 8-aminoquinoline directing group is crucial for the key C-H activation step. Research has shown that both mononuclear and dinuclear nickel complexes can be involved in the catalytic cycle, and reaction conditions, such as the choice of base, have a significant impact on catalytic turnover acs.orgchemrxiv.org.

Asymmetric Catalysis: Chiral derivatives of the 8-aminoquinoline scaffold have been employed as ligands in asymmetric catalysis. For example, rhodium and ruthenium complexes bearing chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been used as catalysts for the asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines nih.govunimi.it. This reaction produces chiral tetrahydroisoquinolines, which are key structural motifs in many biologically active alkaloids and pharmaceuticals unimi.it.

| Catalyst Type | Directing Group / Ligand | Reaction Type | Application | Reference |

|---|---|---|---|---|

| Nickel Complex | N-(quinolin-8-yl)pivalamide | C(sp³)–H Arylation | Formation of C-C bonds | acs.orgchemrxiv.org |

| Rhodium/Ruthenium Complex | Chiral 8-amino-5,6,7,8-tetrahydroquinoline | Asymmetric Transfer Hydrogenation | Synthesis of chiral alkaloids | nih.govunimi.it |

| Palladium Complex | 8-aminoquinoline | ortho C–H Glycosylation | Synthesis of C-aryl glycosides | acs.org |

Ligands in Transition Metal Catalysis

The 8-aminoquinoline core is a well-established directing group in transition metal-catalyzed reactions, facilitating the selective functionalization of C-H bonds. nih.govresearchgate.net While direct studies on this compound are limited in the reviewed literature, the catalytic applications of structurally related compounds highlight the potential of this molecular framework.

Derivatives of 8-aminoquinoline are widely employed as ligands that can form stable cyclometallated complexes with various transition metals, including palladium, rhodium, and copper. nih.govresearchgate.netsemanticscholar.orgresearchgate.net The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group act as a bidentate chelating system, directing the metal catalyst to a specific site on a substrate and enabling highly selective chemical transformations. nih.govresearchgate.net

For instance, a hydrogenated analogue, 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) (Me-CAMPY), has been successfully used as a chiral diamine ligand in complexes with rhodium and iridium. nih.govnih.gov These complexes are effective catalysts, demonstrating the fundamental capability of the 2-methyl-8-aminoquinoline scaffold to coordinate with transition metals and facilitate catalytic processes. nih.govnih.gov The electronic properties of the quinoline ring, modified by the electron-donating amino and hydroxyl groups and the methyl group in this compound, are expected to influence the stability and reactivity of its metal complexes.

Asymmetric Catalysis, e.g., Asymmetric Transfer Hydrogenation

Asymmetric catalysis is a critical technology for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The development of chiral ligands that can effectively transfer stereochemical information from a catalyst to a substrate is central to this field.

Research into analogues of this compound has shown significant promise in this area. Specifically, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as novel ligands in metal complexes for asymmetric transfer hydrogenation (ATH). nih.govnih.gov The 2-methyl substituted analogue, known as Me-CAMPY, has been used to create rhodium catalysts that have proven effective in terms of both reactivity and enantioselectivity in the ATH of substituted dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. nih.govnih.gov

In these studies, different metal-based complexes were evaluated, with rhodium catalysts demonstrating the highest efficacy. nih.gov The research highlights the potential of the chiral 8-amino-2-methylquinoline scaffold to serve as a platform for the rational design of new catalysts for asymmetric reactions. nih.gov

Table 1: Performance of Me-CAMPY-based Rhodium Catalysts in Asymmetric Transfer Hydrogenation

| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| [Rh(Cp*)Cl(Me-CAMPY)] | 1-phenyl-3,4-dihydroisoquinoline | >99 | 65 (R) |

| [Rh(Cp*)Cl(Me-CAMPY)] | 1-(4-chlorophenyl)-3,4-dihydroisoquinoline | >99 | 69 (R) |

| [Rh(Cp*)Cl(Me-CAMPY)] | 1-(4-methylphenyl)-3,4-dihydroisoquinoline | >99 | 62 (R) |

Data derived from studies on the hydrogenated analogue 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (Me-CAMPY). nih.govnih.gov

Exploration as Corrosion Inhibitors

The structural features of this compound, particularly the presence of the 8-hydroxyquinoline (8HQ) moiety, make it a strong candidate for application as a corrosion inhibitor. 8HQ and its derivatives are well-documented as effective inhibitors for various metals and alloys, including steel, aluminum, and copper, in acidic environments. mdpi.comacs.orgnajah.edumdpi.comtandfonline.com

The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective film that shields the metal from corrosive agents. najah.edumdpi.com This adsorption is facilitated by the presence of heteroatoms like nitrogen and oxygen, which possess lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms. mdpi.comtandfonline.com The quinoline ring's planar structure and π-electrons also contribute to a stable and broad surface coverage. tandfonline.com

Numerous studies have demonstrated the high inhibition efficiencies of various 8HQ derivatives. The performance is influenced by the specific substituents on the quinoline ring, which can affect the molecule's electron density and adsorption strength. acs.orgtandfonline.com For example, derivatives have shown efficiencies exceeding 95% for mild steel in hydrochloric acid. mdpi.comacs.orgnajah.edu Potentiodynamic polarization studies frequently classify these molecules as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.commdpi.com The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm. najah.eduresearchgate.net

Given these established principles, this compound is hypothesized to be an effective corrosion inhibitor. The combined presence of the quinoline nitrogen, the amino nitrogen, and the hydroxyl oxygen provides multiple active centers for strong adsorption onto a metal surface.

Table 2: Corrosion Inhibition Efficiencies of Various 8-Hydroxyquinoline Derivatives

| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) |

|---|---|---|---|

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | Mild Steel | 1 M HCl | 96 |

| 5-[(dodecylthio)methyl]-8-quinolinol | N80 Steel | 1.0 M HCl | 98.7 |

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) | Mild Steel | 1 M HCl | 96 |

| 2-amino-N-((8-hydroxyquinolin-5-yl)methyl)acetamide (AHQA) | Carbon Steel | 1 M HCl | 96.3 |

| 8-hydroxyquinoline (8HQ) | AZ91D Alloy | 3.5 wt.% NaCl | 93.2 |

This table presents data for various derivatives to illustrate the general effectiveness of the 8-hydroxyquinoline scaffold. mdpi.comacs.orgnajah.edumdpi.comtandfonline.com

Mechanistic Insights into Biological Activities of 8 Amino 2 Methyl Quinolin 5 Ol Analogues

Fundamental Molecular Interaction Mechanisms with Biological Targets

The biological activities of 8-aminoquinoline (B160924) derivatives, a class to which 8-Amino-2-methyl-quinolin-5-ol belongs, are deeply rooted in their ability to interact with fundamental biological molecules and processes. A primary mechanism is their capacity for metal chelation. Compounds based on the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a core structure in many of these analogues, are effective chelators of various metal ions. tandfonline.comnih.gov This interaction is crucial as metal ions are essential cofactors for enzymes involved in critical cellular functions, including DNA synthesis. tandfonline.com

By forming stable complexes with metal ions like copper and iron, these compounds can disrupt the normal function of metalloenzymes, leading to downstream biological effects. tandfonline.commdpi.com Furthermore, the planar structure of the quinoline (B57606) ring allows for intercalation into DNA, a mechanism that can interfere with DNA replication and repair processes, contributing to their antiproliferative effects. The ability of these compounds to cross cellular membranes due to their lipophilic nature enables them to reach and interact with these intracellular targets. tandfonline.comnih.gov

Mechanism of Action at the Cellular and Subcellular Level

At the cellular level, the mechanisms of 8-aminoquinoline analogues are multifaceted. Their interaction with metal ions has profound consequences for cellular homeostasis. For instance, by chelating excess iron, certain 8-hydroxyquinoline derivatives can inhibit the Fenton reaction, a major source of damaging reactive oxygen species (ROS), thereby protecting cells from oxidative stress. tandfonline.comresearchgate.net

Subcellularly, these compounds target key organelles, most notably the mitochondria. Mitochondria are central to cellular metabolism and are also a primary site for ROS production. mdpi.com Analogues of this compound have been shown to accumulate in mitochondria, where they can directly influence organellar function. This targeted action is a critical aspect of their biological activity, leading to effects ranging from cytoprotection to the induction of cell death, depending on the specific compound and cellular context. sigmaaldrich.comsigmaaldrich.com

Antiparasitic Action Mechanisms

The 8-aminoquinoline class of compounds has long been recognized for its antiparasitic properties, particularly against malaria. nih.gov While the precise mechanisms are complex and can vary between different parasites, a key area of action involves the disruption of essential parasite biochemistry.

Interference with Mitochondrial Function in Parasites

A significant component of the antiparasitic action of 8-aminoquinolines is their ability to interfere with the mitochondrial function of the parasite. nih.gov The electron transport chain in parasite mitochondria is a vital source of energy and is considered a prime target for these compounds. By disrupting the flow of electrons and inhibiting key respiratory enzymes, these analogues can impair ATP production, leading to an energy crisis within the parasite.

This interference with mitochondrial respiration can also lead to an increase in the production of ROS, further stressing the parasite's antioxidant defenses and contributing to its demise. The differential sensitivity of parasite mitochondria compared to host mitochondria is a key factor in the selective toxicity of these compounds. nih.gov

Mechanisms of General Antiproliferative and Cytotoxic Effects

Analogues of this compound exhibit broad antiproliferative and cytotoxic effects against various cancer cell lines. These effects are underpinned by their ability to induce cellular stress and disrupt critical pathways necessary for cell survival and proliferation.

Induction of Intracellular Oxidative Stress (Reactive Oxygen Species Generation)

A central mechanism driving the antiproliferative and cytotoxic effects of these compounds is the induction of oxidative stress. nih.gov Cancer cells, due to their heightened metabolic rate, often exist in a state of increased intrinsic oxidative stress, making them particularly vulnerable to further ROS insults. nih.gov

8-aminoquinoline derivatives can elevate intracellular ROS levels through multiple pathways. As mentioned, their interaction with mitochondria can lead to electron leakage from the respiratory chain, generating superoxide (B77818) radicals. Additionally, their ability to chelate metal ions like copper and iron can paradoxically promote the generation of ROS through redox cycling reactions. This surge in ROS can overwhelm the cell's antioxidant capacity, leading to damage of lipids, proteins, and DNA, ultimately triggering cell death pathways. nih.gov

Table 1: Antiproliferative Activity of Selected Amino-quinoline-5,8-dione Derivatives

| Compound | HeLaS3 IC₅₀ (µM) | KB-vin IC₅₀ (µM) |

| 6h | 1.03 ± 0.09 | 0.80 ± 0.05 |

| 6d | 1.25 ± 0.11 | 1.11 ± 0.13 |

| 7a | 1.48 ± 0.15 | 1.27 ± 0.10 |

| 7d | 1.52 ± 0.12 | 1.41 ± 0.16 |

| Paclitaxel | 0.09 ± 0.01 | 1.01 ± 0.08 |

| Data sourced from studies on drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cell lines. nih.gov |

Modulation of Mitochondrial Membrane Potential

The integrity of the mitochondrial membrane potential (MMP) is crucial for maintaining mitochondrial function and cell viability. physiology.org A loss or significant change in MMP is a key indicator of mitochondrial dysfunction and is often an early event in the apoptotic cell death cascade. ucl.ac.uk

Analogues of this compound can directly impact the MMP. The accumulation of these compounds within the mitochondria can disrupt the inner mitochondrial membrane's integrity, leading to a collapse of the proton gradient. This dissipation of the MMP has several critical consequences: it halts ATP synthesis, further increases ROS production, and can trigger the opening of the mitochondrial permeability transition pore (mPTP). physiology.orgucl.ac.uk The opening of the mPTP leads to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, thereby committing the cell to apoptosis. physiology.org

Influence on Cellular Proliferation Pathways

Analogues of this compound, particularly those belonging to the broader 8-aminoquinoline class, have demonstrated significant effects on cellular proliferation, primarily through the induction of mitochondrial dysfunction and cell cycle arrest. nih.govunimi.it Research into substituted 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine derivatives revealed that their antiproliferative activity is linked to their ability to increase reactive oxygen species (ROS) levels within cancer cells. nih.gov This elevation in ROS can lead to mitochondrial membrane depolarization, a critical event that often precedes apoptosis. nih.gov

The quinoline core structure and the presence of amine groups are considered essential for this selective and potent anticancer effect. nih.gov For instance, certain platinum (II) complexes incorporating 8-aminoquinoline have been shown to interfere with the G0/G1 phase of the cell cycle and induce the p53 tumor suppressor protein, suggesting an interaction with nuclear DNA. unimi.it Furthermore, other quinoline derivatives, such as 2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline, have been found to arrest the cell cycle at the G2/M phase and modulate the PI3K/AKT/mTOR signaling pathway, a central regulator of cell proliferation, growth, and survival. nih.gov These findings indicate that 8-aminoquinoline analogues can influence cellular proliferation through multiple pathways, including the induction of oxidative stress, cell cycle arrest, and modulation of key signaling cascades involved in cancer progression. nih.govnih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (R)-5a | A2780 (Ovarian Carcinoma) | 3.4 ± 0.2 | nih.gov |

| (R)-5a | HT-29 (Colorectal Adenocarcinoma) | 5.1 ± 0.3 | nih.gov |

| (R)-5a | HeLa (Cervix Carcinoma) | 6.0 ± 0.4 | nih.gov |

| (R)-5a | MSTO-211H (Biphasic Mesothelioma) | 6.5 ± 0.5 | nih.gov |

Mechanisms of General Antimicrobial Activity

Quinoline-based compounds, including analogues of this compound, can exert their antimicrobial effects by acting as membrane-active agents. nih.gov This mechanism involves the disruption of the bacterial cytoplasmic membrane's structural integrity, which is vital for cell survival. nih.gov Studies on quinoline derivatives have demonstrated their ability to compromise the cell membrane, leading to depolarization and the leakage of essential intracellular constituents like ATP. nih.govacs.org This disruption occurs at concentrations both above and below the minimum inhibitory concentration (MIC), indicating a potent effect on membrane permeability. nih.gov

The interaction appears to be more pronounced in membranes with a higher content of anionic lipids, such as phosphatidylglycerol, which is common in bacterial membranes. nih.gov Neutron reflectometry data suggests that exposure to these quinoline compounds increases the level of solvent in the hydrophobic region of the membrane, which is indicative of significant structural damage. nih.govacs.org This damage can range from increased permeability to the almost total destruction of the membrane, proposing that the primary action of these antimicrobials is directed toward the cytoplasmic membrane of bacteria. nih.gov

The ability to chelate metal ions is a well-established mechanism contributing to the antimicrobial activity of 8-hydroxyquinoline (8-HQ) and its analogues. nih.govimrpress.com The 8-HQ scaffold is unique among its isomers in its capacity to form stable complexes with divalent metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group. nih.govdovepress.com This chelating ability is fundamental to its biological effects.

The formation of metal complexes, particularly with copper (II), can significantly enhance antimicrobial potency. nih.gov While the precise mechanism is multifaceted, it is proposed that chelation can affect the metal balance essential for microbial survival. Furthermore, the formed lipophilic metal complex can more easily penetrate the bacterial cell membrane. Once inside, the complex may dissociate, releasing the metal ion which can then interfere with cellular enzymes and other vital processes. Copper (II) chelates of 8-quinolinols have shown outstanding antifungal and good antibacterial properties, suggesting that metal chelation is a key strategy for enhancing the antimicrobial efficacy of the quinoline scaffold. nih.gov

Cellular Neuroprotective Mechanisms

Analogues of this compound have emerged as promising agents for protecting neuronal cells from oxidative stress, a common factor in the pathogenesis of neurodegenerative diseases. nih.govnih.gov The overproduction of reactive oxygen species (ROS) can lead to progressive functional loss and cell death in neuronal tissues. nih.gov Synthetic 8-aminoquinoline derivatives have been shown to possess cytoprotective effects in various in vitro models of oxidative stress. nih.govnih.gov

For example, when photoreceptor-like cells were exposed to hydrogen peroxide (H₂O₂), a potent ROS generator, pre-treatment with certain 8-quinoline-N-substituted derivatives significantly reduced intracellular ROS generation and subsequent cell death. nih.gov These compounds were also able to decrease the expression of acrolein, a marker of lipid peroxidation induced by oxidative stress. nih.gov The neuroprotective effect is often linked to the molecule's ability to scavenge free radicals and chelate metal ions like copper, which are involved in ROS-induced degeneration. nih.govnih.gov By mitigating oxidative damage, these compounds can restore cell survival, alleviate apoptotic cascades, and maintain antioxidant defenses. nih.gov

| Compound | Concentration (µM) | % Cell Viability vs. H₂O₂ Control | Reference |

|---|---|---|---|

| Compound 4 | 50 | Increased (**p ≤ 0.01) | nih.gov |

| Compound 4 | 100 | Increased (****p ≤ 0.0001) | nih.gov |

| Compound 5 | 50 | Increased (###p ≤ 0.001) | nih.gov |

| Compound 5 | 100 | Increased (###p ≤ 0.001) | nih.gov |

A key mechanism underlying the neuroprotective effects of 8-aminoquinoline analogues is the modulation of critical intracellular signaling pathways, notably the SIRT1/FOXO3a axis. nih.gov Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in regulating cellular responses to stress, including oxidative stress, by deacetylating various protein substrates. nih.gov The Forkhead box O3a (FOXO3a) transcription factor is a key target of SIRT1 and is involved in activating genes that promote resistance to oxidative stress and cell survival. mdpi.comresearchgate.net

In human neuroblastoma SH-SY5Y cells subjected to H₂O₂-induced oxidative stress, treatment with 8-aminoquinoline–uracil copper complexes was found to markedly upregulate the expression of SIRT1. nih.gov This upregulation of SIRT1 subsequently leads to the activation of its downstream targets, including FOXO3a. nih.gov The activated SIRT1/FOXO3a pathway helps mitigate apoptotic cascades, ameliorate mitochondrial dysfunction, and enhance the expression of antioxidant enzymes. nih.gov Molecular docking studies further suggest that these synthetic compounds can act as direct SIRT1 activators, highlighting a sophisticated mechanism by which 8-aminoquinoline analogues exert their neuroprotective effects through the precise modulation of signaling pathways central to cellular longevity and stress response. nih.gov

Mechanisms of Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase, HIV-1 Integrase, Indoleamine 2,3-dioxygenase 1)

Analogues of this compound have demonstrated inhibitory activity against several key enzymes through diverse mechanisms. The quinoline core serves as a versatile scaffold for designing inhibitors that can target enzymes implicated in neurodegenerative diseases, viral infections, and cancer.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) These enzymes are critical targets in the management of Alzheimer's disease due to their role in hydrolyzing the neurotransmitter acetylcholine. aging-us.com Quinoline-based compounds have been developed as potent inhibitors of both AChE and BuChE. researchgate.net Hybrids combining 8-aminoquinoline with other pharmacophores, such as melatonin, have been synthesized and evaluated for their cholinesterase inhibitory potential. aging-us.com Kinetic studies of some 4-amino-2,3-polymethylene-quinoline hybrids suggest a mixed-type reversible inhibition for both enzymes. researchgate.net Molecular docking has shown that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which may also interfere with the enzyme's role in amyloid-β aggregation. researchgate.net Certain carbamate (B1207046) derivatives of quinoline show selectivity towards BuChE, an important consideration as the role of BuChE in the progression of Alzheimer's becomes more recognized. aging-us.comresearchgate.net

| Compound Type | Target Enzyme | Inhibitory Activity (IC₅₀) | Key Features |

|---|---|---|---|

| 8-Aminoquinoline-Melatonin Hybrids | BuChE | Significant Inhibition | Selective over AChE aging-us.com |

| 4-Amino-2,3-polymethylene-quinoline Hybrids | AChE | 0.131 µM (Lead Compound) | Mixed-type reversible inhibition researchgate.net |

| 4-Amino-2,3-polymethylene-quinoline Hybrids | BuChE | 0.0680 µM (Lead Compound) | Dual binding site interaction researchgate.net |

HIV-1 Integrase (IN) HIV-1 integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. informahealthcare.com Quinoline-based derivatives function as allosteric HIV-1 integrase inhibitors (ALLINIs). informahealthcare.compatsnap.com Instead of binding to the catalytic site, these compounds bind to a pocket at the dimer interface of the enzyme's catalytic core domain, which is also the binding site for the host protein LEDGF/p75. patsnap.comnih.gov This binding event triggers an aberrant multimerization of the integrase enzyme, which disrupts its normal function, particularly interfering with the viral RNA-IN binding step during the late stages of viral maturation. informahealthcare.compatsnap.com The 8-hydroxyquinoline scaffold, in particular, has been identified as a privileged fragment for inhibiting the IN-LEDGF/p75 interaction. nih.gov The mechanism often involves the chelation of metal ions essential for the enzyme's catalytic activity. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) IDO1 is a heme-containing enzyme that plays a critical role in cancer immune evasion by catalyzing the first and rate-limiting step in tryptophan metabolism. nih.govacs.org This depletes the local environment of tryptophan, an amino acid essential for T-cell function, thereby suppressing the anti-tumor immune response. nih.gov The activity of IDO1 is dependent on its ferrous heme cofactor. nih.gov Quinine derivatives have been shown to effectively inhibit IDO1. mdpi.com Mechanistic studies indicate that these quinoline-based compounds can act through two main pathways: competing with heme for binding to the apo-enzyme (the protein part of the enzyme without the heme) or forming a complex with the heme cofactor itself, thereby preventing its proper function. mdpi.com Given the well-documented metal-chelating properties of the 8-hydroxyquinoline scaffold, it is plausible that analogues of this compound inhibit IDO1 by directly coordinating with the heme iron, disrupting the enzyme's catalytic cycle. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Effects

SAR studies are crucial for optimizing the therapeutic potential of the quinoline scaffold by identifying how chemical modifications influence biological activity.

Influence of Substituent Electronic and Steric Properties on Efficacy

The biological efficacy of this compound analogues is highly dependent on the nature and position of substituents on the quinoline ring. acs.org

Electronic Effects : The electronic properties of substituents significantly modulate activity. For HIV-1 integrase inhibitors based on a styrylquinoline scaffold, the presence of an electron-withdrawing group (e.g., a nitro group) at the para-position of a benzenesulfonamide (B165840) moiety was found to enhance inhibitory activity. nih.gov This is thought to increase the acidity of the sulfonamide proton, facilitating the chelation of metal cofactors essential for the enzyme's function. nih.gov In contrast, electron-donating groups like methyl or methoxy (B1213986) led to decreased activity. nih.gov

Steric Effects : The size and shape of substituents also play a critical role. For anti-enterovirus agents, bulky or cyclic structures attached to the quinoline core led to a decrease or loss of activity. Similarly, for allosteric HIV-1 integrase inhibitors, bulky substituents at the 6 or 8 positions of the quinoline ring negatively impacted the binding properties. informahealthcare.com However, in some cases, the introduction of a bulky group can be favorable. For instance, adding a tert-butyl group to a quinoline-based ALLINI was found to better fill the binding pocket, thus improving potency. patsnap.com The position of substitution is also key; studies on anticancer quinolines have shown that methyl substitution at the C-5 position can result in more potent activity than substitution at the C-6 position. acs.org

Impact of Stereochemistry on Biological Activity

Chirality is a fundamental aspect of drug action, as biological systems are inherently chiral. mdpi.com The stereochemistry of this compound analogues can have a profound impact on their pharmacological properties, affecting target binding, distribution, and metabolism. mdpi.com

Studies on chiral compounds have shown that different enantiomers can exhibit significantly different levels of biological activity. For example, in a series of nature-inspired antiviral compounds, isomers with the natural (5S, αS) configuration were significantly more active than their corresponding enantiomers and diastereoisomers. mdpi.com This difference was attributed to a stereoselective uptake mechanism, potentially mediated by amino acid transport systems. mdpi.com Similarly, for antiproliferative 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives, the (R)-enantiomer of one compound was found to be the most effective against A2780 cancer cells, while its (S)-enantiomer was the least active, highlighting a clear difference in cytotoxicity linked to the enantiomeric form. This underscores that the specific three-dimensional arrangement of atoms is critical for effective interaction with biological targets like enzymes and receptors. mdpi.com

| Compound | Cell Line | IC₅₀ (µM) of (R)-enantiomer | IC₅₀ (µM) of (S)-enantiomer | Observation |

|---|---|---|---|---|

| Compound 5a (a tetrahydroquinoline derivative) | A2780 | 5.4 | 17.2 | (R)-enantiomer is significantly more potent than the (S)-enantiomer. |

| Compound 3a (a tetrahydroquinoline derivative) | A2780 | 10.2 | 10.5 | No significant difference in activity between enantiomers. |

Role of Metal Chelation in Modulating Biological Response

The 8-hydroxyquinoline scaffold, which is structurally analogous to this compound, is a well-known metal chelator. This ability to bind metal ions is central to the biological activity of many of its derivatives. Metal ions are essential cofactors for numerous enzymes, and their dysregulation is implicated in many diseases. By chelating these ions, quinoline analogues can modulate the activity of metalloenzymes.

This mechanism is particularly relevant for the inhibition of enzymes like HIV-1 integrase, which requires divalent metal ions (like Mg²⁺ or Mn²⁺) in its active site for catalytic function. nih.gov The 8-hydroxyquinoline core can chelate these metal ions, thereby inactivating the enzyme. nih.gov Similarly, quinolinols have been investigated as inhibitors for the Botulinum neurotoxin A light chain, a zinc-dependent metalloprotease. The inhibitory action stems from the disruption of the zinc-containing active site through chelation. The anticancer effects of some 8-hydroxyquinoline derivatives are also linked to their ability to chelate and transport copper and zinc ions, leading to the inhibition of proteasomes and antiangiogenic activity. Therefore, metal chelation is not merely a chemical property but a key mechanistic pathway through which these compounds exert their biological effects.

Future Directions and Research Perspectives

Development of Green and Sustainable Synthetic Methodologies

The future of 8-Amino-2-methyl-quinolin-5-ol synthesis is geared towards environmentally benign processes. Researchers are actively pursuing "green" chemistry principles to minimize the environmental footprint of its production. This includes the exploration of alternative reaction media, such as water and supercritical fluids, to replace hazardous organic solvents. The development of catalytic systems, particularly those based on earth-abundant metals, is a key focus to improve reaction efficiency and reduce waste. Furthermore, flow chemistry and microwave-assisted synthesis are being investigated as methods to enhance reaction rates and yields while consuming less energy.

Exploration of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

The application of cutting-edge spectroscopic and imaging techniques is set to provide unprecedented insights into the behavior of this compound in real-time. Advanced fluorescence microscopy techniques, such as Förster Resonance Energy Transfer (FRET), can be employed to study its interactions with biological macromolecules at the single-molecule level. In the realm of materials science, in-situ characterization methods like synchrotron-based X-ray scattering will allow for the real-time monitoring of the formation and performance of materials incorporating this quinoline (B57606) derivative. These advanced analytical tools will be instrumental in elucidating its mechanisms of action and guiding the design of new applications.

Integration of Machine Learning and AI in Computational Design and Prediction

The synergy between computational modeling and experimental work is poised to accelerate the discovery of novel this compound derivatives. Machine learning (ML) and artificial intelligence (AI) algorithms are being utilized to develop predictive models for the compound's properties and activities. By analyzing vast datasets of chemical structures and their biological or material properties, these models can identify key structural features that govern performance. This data-driven approach enables the in-silico design and screening of virtual libraries of derivatives, prioritizing the synthesis of candidates with the highest potential for specific applications, thereby streamlining the research and development process.

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The unique chemical structure of this compound offers opportunities for the discovery of novel reactivity patterns and its application in catalysis. The presence of multiple functional groups, including an amino group, a hydroxyl group, and a quinoline core, allows for a wide range of chemical modifications. Researchers are exploring its potential as a ligand for transition metal catalysts, aiming to develop new catalytic transformations with high selectivity and efficiency. The investigation of its role in organocatalysis and photocatalysis is also a burgeoning area of research, with the potential to unlock new synthetic methodologies.

Expansion of this compound Derivatives in Emerging Functional Materials

The versatile nature of this compound makes it a promising building block for the next generation of functional materials. Its derivatives are being explored for their potential in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of the compound to form stable complexes with metal ions is being harnessed for the creation of novel sensors and metal-organic frameworks (MOFs) with applications in gas storage and separation. The inherent fluorescence of the quinoline scaffold is also being exploited in the design of chemosensors for the detection of environmentally and biologically important species.

Elucidation of Complex Biological Pathways and Multifactorial Mechanisms at the Molecular Level

A deeper understanding of the biological activities of this compound requires a detailed elucidation of its interactions with cellular components and its effects on biological pathways. Advanced "omics" technologies, including genomics, proteomics, and metabolomics, are being employed to identify the molecular targets and signaling cascades modulated by this compound. Unraveling these complex mechanisms is crucial for the rational design of more potent and selective therapeutic agents derived from the this compound scaffold. This knowledge will pave the way for its potential application in treating a range of diseases, from infectious diseases to cancer.

Q & A

How can researchers optimize the synthesis of 8-Amino-2-methyl-quinolin-5-ol to improve yield and purity?

Level: Basic

Methodological Answer:

Synthesis optimization typically involves adjusting reaction conditions such as temperature, solvent choice, and stoichiometry. For example, highlights a related quinolinol derivative synthesized via a reaction between a chlorinated precursor and dimethylamine hydrochloride in dichloromethane with triethylamine as a base, achieving 84% yield. Researchers should:

- Use inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to identify optimal quenching times.

- Purify via column chromatography or recrystallization to enhance purity .

What spectroscopic and analytical techniques are essential for characterizing this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : To confirm the amino and methyl substituents’ positions on the quinoline ring (¹H and ¹³C NMR).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- X-ray Crystallography : To resolve crystal structure and hydrogen-bonding networks (as demonstrated in for similar quinolinol derivatives) .

- FT-IR : To identify functional groups like -OH and -NH₂ via characteristic absorption bands .

How does this compound interact with biological targets such as enzymes or metal ions?

Level: Advanced

Methodological Answer:

The compound’s bioactivity may stem from:

- Metal Chelation : The hydroxyl and amino groups can coordinate with transition metals (e.g., Fe³⁺, Cu²⁺), potentially inhibiting metalloenzymes or disrupting redox balance in pathogens () .

- Enzyme Inhibition : Molecular docking studies can predict binding affinities to active sites (e.g., kinases or proteases). In vitro assays (e.g., fluorescence-based enzymatic inhibition) should validate these interactions under controlled pH and ionic conditions .

What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Level: Advanced

Methodological Answer:

Contradictions may arise from variations in experimental design or compound purity. Researchers should:

- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (e.g., DMSO concentration ≤0.1%).

- Validate Purity : Employ HPLC-MS to confirm compound integrity before bioassays.

- Meta-Analysis : Systematically review literature (as in ’s data extraction framework) to identify trends or outliers in activity profiles .

How can computational modeling predict the reactivity of this compound in synthetic or biological systems?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein targets to assess membrane permeability or binding stability.

- Retrosynthetic Tools : Platforms like AI-driven synthesis planners (e.g., ’s PubChem-based strategies) can propose feasible reaction pathways .

What are the best practices for studying the antioxidant properties of this compound?

Level: Basic

Methodological Answer:

- DPPH/ABTS Assays : Quantify radical scavenging activity using UV-Vis spectroscopy.

- Cellular ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in H₂O₂-stressed cell models.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-hydroxyl vs. 8-hydroxyl derivatives) to identify critical functional groups ( ) .

How can researchers design experiments to evaluate the compound’s potential as a fluorescent probe?

Level: Advanced

Methodological Answer:

- Fluorescence Quenching Studies : Test responses to metal ions (e.g., Zn²⁺, Al³⁺) in buffered solutions.

- Quantum Yield Measurement : Compare emission intensity with standard dyes (e.g., fluorescein).

- Cell Imaging : Use confocal microscopy to track intracellular localization in live cells (as in ’s fluorescent probe review) .

What synthetic routes enable the introduction of diverse functional groups to the quinoline core?

Level: Basic

Methodological Answer:

- Nucleophilic Substitution : Replace chlorine or hydroxyl groups with amines or thiols ().

- Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction.

- Protection/Deprotection Strategies : Use Boc groups for amino protection during multi-step syntheses .

How do structural modifications impact the compound’s solubility and bioavailability?

Level: Advanced

Methodological Answer:

- LogP Measurement : Determine partition coefficients (octanol/water) to assess lipophilicity.

- Salt Formation : Improve aqueous solubility via hydrochloride or sulfate salts ( ).

- Prodrug Design : Esterify hydroxyl groups to enhance membrane permeability, with enzymatic cleavage in vivo .

What methodologies validate the compound’s stability under varying storage and experimental conditions?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.